N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
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Overview
Description
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzoxazinones Benzoxazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoxazinone, which is then coupled with a phenylacetamide derivative to yield the final product .
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Step 1: Formation of Benzoxazinone Core
Reactants: Anthranilic acid, acyl chloride (e.g., benzoyl chloride)
Conditions: Dry pyridine, reflux
Product: 2-substituted-3,1-benzoxazin-4-one
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Step 2: Coupling with Phenylacetamide
Reactants: 2-substituted-3,1-benzoxazin-4-one, phenylacetamide derivative
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., amines) in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazinone core can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenylacetamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide can be compared with other benzoxazinone derivatives and related compounds:
Similar Compounds: Quinazolinones, benzoxazoles, and benzothiazoles.
Uniqueness: The presence of both benzoxazinone and phenylacetamide moieties in a single molecule provides a unique combination of chemical properties and biological activities.
List of Similar Compounds
- Quinazolinone derivatives
- Benzoxazole derivatives
- Benzothiazole derivatives
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)17-12-6-4-5-11(9-12)15-18-14-8-3-2-7-13(14)16(20)21-15/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOJWUPSZFPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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